Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a complex heterocyclic compound that features a unique combination of thiophene and tetrazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical synthesis of thiophenes via cleavage of multiple C-H bonds.
Construction of the tetrazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions, often using strong acids or bases as catalysts.
Coupling of the thiophene and tetrazolopyrimidine units: This step typically requires the use of coupling reagents and may involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, making it a candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology and Medicine
In medicinal chemistry, Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with desirable properties such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects depends on its application. In organic electronics, its high π-electron density and planar structure facilitate efficient charge transport. In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its combination of thiophene and tetrazolopyrimidine moieties, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
Molecular Formula |
C15H11N5O3S2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 6-(thiophene-2-carbonyl)-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H11N5O3S2/c1-23-14(22)11-10(13(21)9-3-2-5-25-9)12(8-4-6-24-7-8)20-15(16-11)17-18-19-20/h2-7,12H,1H3,(H,16,17,19) |
InChI Key |
KLXWDEDDGXOLBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CSC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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